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Compound of Interest

Compound Name: DMT-L-dG(ib) Phosphoramidite

Cat. No.: B12373064

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite is a specialized nucleoside phosphoramidite, a critical
building block in the chemical synthesis of oligonucleotides. Its unique characteristic lies in the
L-configuration of its deoxyribose sugar, rendering it a mirror-image counterpart to the naturally
occurring D-deoxyguanosine. This distinction is pivotal for the synthesis of L-DNA, also known
as mirror-image DNA, a form of nucleic acid with significant potential in therapeutic and
diagnostic applications due to its resistance to nuclease degradation.[1][2] This guide provides
a comprehensive overview of DMT-L-dG(ib) Phosphoramidite, including its chemical
properties, its central role in oligonucleotide synthesis, detailed experimental protocols, and its
primary application in the generation of mirror-image DNA.

Core Properties of DMT-L-dG(ib) Phosphoramidite

DMT-L-dG(ib) Phosphoramidite is a white to off-white powder or granular substance.[3] Key
chemical and physical properties are summarized below, providing essential information for its
handling, storage, and application in oligonucleotide synthesis.
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Property Value Source(s)
Chemical Formula C44H54N708P [3][4]
Molecular Weight 839.92 g/mol [3114]

Not readily available for the L-

CAS Number isomer. The D-isomer is [31[4]
93183-15-4.
White to off-white powder or

Appearance [3]
granules

Purity Typically >98.0% (HPLC)

Soluble in anhydrous
. . ) General knowledge from
Solubility acetonitrile for synthesis.

i synthesis protocols.
Soluble in DMSO.[4]

N 2-8°C under an inert
Storage Conditions [3]
atmosphere (e.g., Argon)

5'-Hydroxyl: Dimethoxytrityl
) (DMT)Exocyclic Amine (N2 of
Key Protecting Groups i ) [31[5]
Guanine): Isobutyryl (ib)3'-

Phosphorus: 3-cyanoethyl

The Role of DMT-L-dG(ib) Phosphoramidite in
Oligonucleotide Synthesis

DMT-L-dG(ib) Phosphoramidite is a fundamental reagent in the phosphoramidite method of
solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise,
stepwise addition of nucleotides to a growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide chain using phosphoramidite chemistry involves a four-step
cycle for each nucleotide addition. The process occurs in the 3' to 5' direction on a solid
support, typically controlled pore glass (CPG).
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Key Reagents
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A diagram illustrating the four main steps of the solid-phase oligonucleotide synthesis cycle.

» Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group
from the nucleoside attached to the solid support. This is achieved by treatment with a mild
acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM), exposing a free 5'-

hydroxy! group.[6][7]
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Coupling: The DMT-L-dG(ib) Phosphoramidite, dissolved in an anhydrous solvent like
acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated
phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide
chain, forming an unstable phosphite triester linkage.[5][6]

Capping: To prevent the elongation of unreacted chains (which would result in deletion
mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by
acetylation using capping reagents, typically acetic anhydride and N-methylimidazole.[7]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent
phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture
of tetrahydrofuran, pyridine, and water.[6]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

The following is a generalized, step-by-step protocol for automated solid-phase oligonucleotide

synthesis using DMT-L-dG(ib) Phosphoramidite. Specific parameters such as reagent

delivery times and volumes will vary depending on the automated synthesizer used.

Reagent Preparation

Phosphoramidite Solution: Dissolve DMT-L-dG(ib) Phosphoramidite in anhydrous
acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere
(e.g., in a glove box or using a syringe with argon).

Activator Solution: Prepare a solution of the chosen activator (e.g., 0.45 M tetrazole in
anhydrous acetonitrile).

Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) in
dichloromethane (DCM).

Capping Solutions:
o Cap A: A solution of acetic anhydride in tetrahydrofuran (THF).

o Cap B: A solution of N-methylimidazole in THF.
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e Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.

e Washing Solvent: Anhydrous acetonitrile.

Automated Synthesis Cycle

The following steps are performed by the automated DNA synthesizer for each coupling cycle:

Deblocking: The synthesis column is washed with the deblocking solution to remove the 5'-
DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.

Coupling: The DMT-L-dG(ib) Phosphoramidite solution and the activator solution are
simultaneously delivered to the synthesis column and allowed to react for a specified time
(typically 30-180 seconds).

Washing: The column is washed with anhydrous acetonitrile to remove excess
phosphoramidite and activator.

Capping: The capping solutions are delivered to the column to block any unreacted 5'-
hydroxyl groups.

Washing: The column is washed with anhydrous acetonitrile.

Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed
phosphate linkage.

Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and

all protecting groups must be removed.

o Cleavage from Support and Base Deprotection: The solid support is treated with
concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended
period (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes
the isobutyryl protecting group from the guanine bases, as well as the protecting groups from
other bases.[3]
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e Phosphate Deprotection: The -cyanoethyl groups on the phosphate backbone are also
removed during the ammonium hydroxide treatment.

o DMT Group Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was
left on for purification purposes, it is removed by treatment with an aqueous acid, such as
80% acetic acid.[6]

« Purification: The crude oligonucleotide is purified using methods such as high-performance
liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Application in Mirror-image DNA (L-DNA) Synthesis

The primary application of DMT-L-dG(ib) Phosphoramidite is in the synthesis of L-DNA, the
enantiomer of natural D-DNA.[1] L-DNA has identical physicochemical properties to D-DNA but
with opposite chirality.
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A conceptual diagram illustrating the mirror-image relationship between D-DNA and L-DNA.
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Advantages of L-DNA in Drug Development

» Nuclease Resistance: L-DNA is not recognized by the natural enzymes that degrade D-DNA,
giving it a significantly longer half-life in biological systems.[2] This makes L-DNA an
attractive candidate for therapeutic applications such as aptamers (known as Spiegelmers)
and antisense oligonucleotides.

e Reduced Immunogenicity: Due to its unnatural structure, L-DNA is less likely to elicit an
immune response compared to D-DNA.[2]

The synthesis of L-DNA follows the same phosphoramidite chemistry outlined above, with the
exclusive use of L-nucleoside phosphoramidites, including DMT-L-dG(ib) Phosphoramidite.

Conclusion

DMT-L-dG(ib) Phosphoramidite is a crucial reagent for the synthesis of mirror-image DNA. Its
application of the robust and efficient phosphoramidite chemistry enables the creation of
nuclease-resistant oligonucleotides with significant therapeutic potential. A thorough
understanding of its properties and the associated synthetic protocols is essential for
researchers and professionals working in the fields of nucleic acid chemistry, drug
development, and diagnostics. The continued exploration of L-DNA and other modified nucleic
acids promises to yield novel and effective solutions to a range of biomedical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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